molecular formula C15H22N6O4 B2769017 Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 895835-20-8

Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Cat. No. B2769017
M. Wt: 350.379
InChI Key: WZGIVMFVQFUNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate, also known as MEEDAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MEEDAP is a piperazine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis, Characterization, and Biological Evaluation of Carbazole Derivatives

A study by Sharma, Kumar, & Pathak (2014) synthesized a series of novel carbazole derivatives with potential antibacterial, antifungal, and anticancer properties. These derivatives included a piperazin-1-yl component, indicating relevance to the synthesis and evaluation of methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate in biological contexts.

Synthesis of Polyamides Containing Theophylline and Thymine

Hattori & Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, using a process that involved piperazine. This research, detailed in Macromolecular Chemistry and Physics, suggests applications in creating polymers with specific molecular structures, potentially relevant to methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate.

Characterization of a Platelet Aggregation Inhibitor

Thomasberger, Engel, & Feige (1999) provided insights into the impurity profile of a platelet aggregation inhibitor, which included a piperazinyl acetate component. Their research, published in the Journal of chromatography. A, highlights the importance of detailed characterization in the development of pharmacologically active compounds, relevant to the scientific research applications of methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate.

Synthesis and Characterization of Novel Annelated 2-Oxopiperazines

The study by Svetlana, Mikhajlovna, Medvedevat, Khidmet, & Safarovich Shikhaliev (2015) investigated the synthesis of novel annelated 2-oxopiperazines. This research, available at this link, is particularly relevant for understanding the structural possibilities and applications of compounds similar to methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate.

One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives

Bhat, Al-Omar, Ghabbour, & Naglah (2018) developed a one-pot synthesis method for dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, as documented in Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. This approach is significant for the synthesis and characterization of complex molecules like methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate.

properties

IUPAC Name

methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4/c1-4-21-11-12(18(2)15(24)17-13(11)23)16-14(21)20-7-5-19(6-8-20)9-10(22)25-3/h4-9H2,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGIVMFVQFUNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [4-(7-ethyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperazin-1-yl]acetate

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